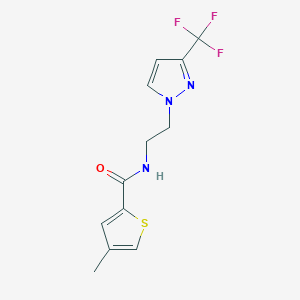

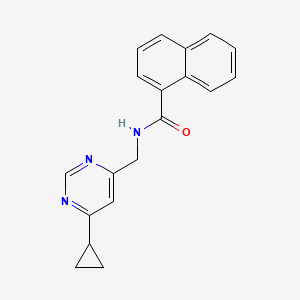

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens .

Synthesis Analysis

While specific synthesis methods for “N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide” are not available, Burkholderia sp. MAK1 cells have been reported to transform N-alkylpyridine derivatives into dihydroxy products .

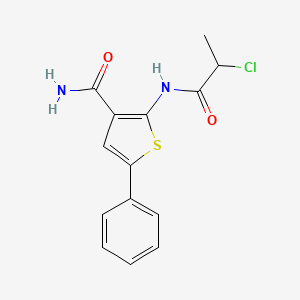

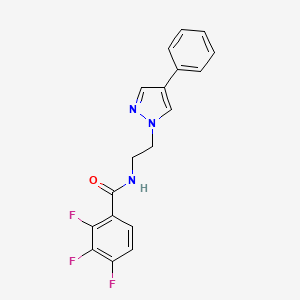

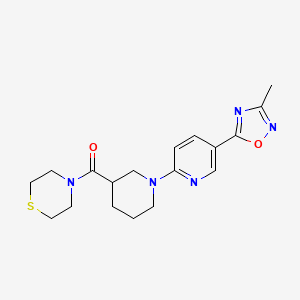

Molecular Structure Analysis

The molecular formula of Cyprodinil is C14H15N3 . The InChI and Canonical SMILES representations are also available .

Chemical Reactions Analysis

Burkholderia sp. MAK1 cells have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Physical And Chemical Properties Analysis

Cyprodinil has a low solubility, is unlikely to leach to groundwater, and is volatile . It is moderately persistent in soils but may be persistent in water systems depending on local conditions .

科学的研究の応用

Antitumor Activity

Naphthyridine derivatives, closely related to N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-naphthamide, have been investigated for their potential as antitumor agents. The structure-activity relationship studies revealed that specific substitutions at N-1 and C-7 positions of the naphthyridine structure significantly enhance antitumor activity. Particularly, the 2-thiazolyl group at N-1 and aminopyrrolidine derivatives at C-7 were found to be highly effective against various murine and human tumor cell lines (Tomita et al., 2002).

Osteoporosis Treatment

Compounds with structures similar to this compound have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. Their excellent in vitro profiles and effective in vivo models of bone turnover highlight their potential for clinical development in osteoporosis therapy (Coleman et al., 2004).

Antibacterial Agents

Naphthyridine derivatives, similar to this compound, have demonstrated significant antibacterial activities. Specific substitutions on the naphthyridine structure significantly influence their in vitro and in vivo antibacterial effectiveness, suggesting their potential as therapeutic agents (Bouzard et al., 1992).

Alzheimer's Disease Research

Naphthyl-related compounds have been utilized in positron emission tomography (PET) imaging for identifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights the potential role of naphthyridine derivatives in diagnostic imaging and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

DNA Targeting and Anticancer Agents

1,8-Naphthalimide derivatives, related to the chemical structure of this compound, have been developed as DNA targeting agents, exhibiting anticancer properties and potential for cellular imaging. Their rich photophysical properties enable their use in monitoring binding to biomolecules and cellular uptake, offering valuable insights for cancer research (Banerjee et al., 2013).

将来の方向性

特性

IUPAC Name |

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHUWKJCJWZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)